N-(2-adamantyl)pentanamide
Description
N-(2-adamantyl)pentanamide is a synthetic organic compound featuring an adamantane moiety linked via an amide bond to a pentanamide chain. Adamantane derivatives are known for their rigid, diamondoid structure, which enhances metabolic stability and bioavailability in pharmaceutical applications . This article focuses on comparative analyses with structurally or functionally related compounds.
Properties
Molecular Formula |
C15H25NO |
|---|---|
Molecular Weight |
235.36g/mol |
IUPAC Name |
N-(2-adamantyl)pentanamide |
InChI |
InChI=1S/C15H25NO/c1-2-3-4-14(17)16-15-12-6-10-5-11(8-12)9-13(15)7-10/h10-13,15H,2-9H2,1H3,(H,16,17) |
InChI Key |
NZUQGJNJJFJPQY-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1C2CC3CC(C2)CC1C3 |
Canonical SMILES |
CCCCC(=O)NC1C2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Methoxyphenyl)pentanamide
Key Findings from Evidence :
- Anthelmintic Activity : Exhibits time- and concentration-dependent efficacy against Toxocara canis larvae, comparable to albendazole but with delayed onset (50 mM immobilizes larvae at 48 h vs. 24 h for albendazole) .
- 30–50% reduction with albendazole) .
- Drug-Likeness : Superior pharmacokinetic properties, including higher topological polar surface area (TPSA = 45.6 Ų), optimal logP (2.2), and blood-brain barrier (BBB) permeability predicted by SwissADME .
- Synthetic Accessibility: 69% yield via straightforward coupling of 4-anisidine and pentanoic acid, compared to albendazole’s complex synthesis .
Comparison with N-(2-adamantyl)pentanamide: While both compounds share a pentanamide backbone, the 4-methoxyphenyl group in N-(4-methoxyphenyl)pentanamide enhances solubility and reduces cytotoxicity, whereas the adamantyl group in this compound likely improves metabolic stability. No direct anthelmintic data exist for the latter, but adamantane derivatives are known for antiviral and CNS-targeting applications .
Functionalized Diamino-butylbenzamides (e.g., Compounds 7d and 7e)
Key Findings from Evidence :
- Structure: Feature piperazine and thiophenyl substituents (e.g., 5-(4-(3-cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide) .
- Activity : Designed as dopamine D3 receptor ligands, with selectivity influenced by substituents (e.g., trifluoromethyl groups enhance binding affinity) .
Comparison with this compound :
The adamantyl group’s rigidity may confer distinct receptor-binding kinetics compared to piperazine-thiophene systems. Adamantane’s hydrophobicity could reduce solubility but improve membrane permeability.
Dipeptide-Sulphonamide Derivatives (Compounds A–C)
Key Findings from Evidence :
- Anti-ulcer Activity: N-(2-(Isobutylamino)-2-oxoethyl)-3-methyl-2-(4-methylphenylsulphonamido)pentanamide (Compound A) showed superior docking affinity with H. pylori receptor 2QV3 compared to lansoprazole .
- Drug-Likeness : LogP values range from 3.8–4.2, with moderate BBB permeability .
Comparison with this compound :
The adamantyl group’s bulkiness may hinder binding to narrow enzyme pockets but enhance stability in acidic environments (relevant for anti-ulcer applications).
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide
Key Findings from Evidence :
Comparison with this compound: The oxazole ring introduces hydrogen-bonding capacity, whereas adamantane’s nonpolar nature may prioritize lipid solubility.
Adamantane-Based Analogs (e.g., N-(1-Adamantyl)acetamide)
Key Findings from Evidence :
- Properties : Melting point = 148–149°C, molecular weight = 193.29 g/mol, logP = 2.1 .
- Applications : Used in CNS drug design due to BBB penetration.
Comparison with this compound :
The pentanamide chain in this compound may extend half-life compared to acetamide derivatives.
Data Tables
Table 1: Physicochemical and Pharmacokinetic Comparison
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
